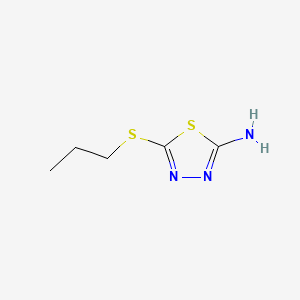

5-(Propylthio)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S2/c1-2-3-9-5-8-7-4(6)10-5/h2-3H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXTXBIBHSFVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342706 | |

| Record name | 5-(propylthio)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30062-49-8 | |

| Record name | 5-(Propylthio)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30062-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(propylthio)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-(Propylthio)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 5-(propylthio)-1,3,4-thiadiazol-2-amine. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery, where a thorough understanding of a compound's physical characteristics is paramount for its application.

Core Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and estimated physical properties. Data for closely related compounds are included for comparative purposes, offering a likely range for the properties of the target molecule.

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₉N₃S₂ | --INVALID-LINK-- |

| Molecular Weight | 175.28 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | Not explicitly reported. Estimated to be in the range of 145-181°C. | Based on analogs: 5-(propylthio)-1,3,4-thiadiazole-2-thiol (145-147°C) and 2-amino-5-(methylthio)-1,3,4-thiadiazole (178-181°C). --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | Not reported. Likely to decompose at higher temperatures. | - |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents such as methanol, ethanol, and dichloromethane. | Based on the general solubility of similar 1,3,4-thiadiazole derivatives. --INVALID-LINK-- |

| pKa | Not explicitly reported. | The amino group is expected to be weakly basic. For comparison, the related compound 5-amino-1,3,4-thiadiazole-2-thiol has a predicted acidic pKa of 7.80. --INVALID-LINK-- |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physical properties and for the synthesis of the compound.

Synthesis of this compound

This protocol is adapted from a general method for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

Materials:

-

Thiosemicarbazide

-

Butyric acid (to provide the propyl group)

-

Polyphosphoric acid

-

Ammonium hydroxide

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of butyric acid and polyphosphoric acid is prepared in a reaction vessel.

-

Thiosemicarbazide is added to the mixture with stirring.

-

The reaction mixture is heated, for instance, to a temperature between 100°C and 120°C, for approximately 1 to 2 hours, or until the reaction is substantially complete.

-

After completion, the reaction mixture is cooled and then carefully poured into water.

-

The aqueous mixture is neutralized with ammonium hydroxide to precipitate the crude product.

-

The precipitate, this compound, is collected by filtration.

-

The collected solid is washed with water and dried to yield the final product.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2.

Determination of Solubility

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane)

-

Test tubes

-

Vortex mixer or stirring apparatus

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

-

A small volume of the selected solvent (e.g., 0.1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

If the solid dissolves completely, it is recorded as "soluble."

-

If the solid does not dissolve, the solvent is added in small increments (e.g., 0.1 mL at a time) with agitation after each addition, up to a total volume of 1 mL.

-

The solubility is qualitatively classified as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample.

Determination of pKa (Potentiometric Titration)

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirring plate and stir bar

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).

-

The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.

-

The solution is titrated with a standardized acid or base, added in small, precise increments from the burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve, typically being the pH at the half-equivalence point.

Potential Biological Activity and Experimental Workflows

While specific signaling pathways for this compound are not yet elucidated, the broader class of 2-amino-1,3,4-thiadiazole derivatives has shown promise in several therapeutic areas, notably as antimicrobial agents and as inhibitors of carbonic anhydrase.

Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates a general workflow for determining the antimicrobial susceptibility of a compound like this compound.

Carbonic Anhydrase Inhibition Mechanism

The inhibition of carbonic anhydrase is a key mechanism for a variety of therapeutic agents. The diagram below illustrates a simplified, generalized mechanism of action for inhibitors targeting this enzyme.

5-(Propylthio)-1,3,4-thiadiazol-2-amine chemical structure and formula

An In-depth Technical Guide on 5-(Propylthio)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, diuretic, and anticancer properties.[1][2] Much of this activity is attributed to the structural resemblance of the thiadiazole ring to other key biological heterocycles and its ability to act as a hydrogen bond acceptor and donor, facilitating interactions with various enzymatic targets. This document provides a comprehensive overview of the chemical structure, formula, synthesis, and potential biological applications of this compound, supported by experimental protocols and data from closely related analogues.

Chemical Identity and Properties

The core of the molecule is a five-membered 1,3,4-thiadiazole ring, which is substituted with an amine group at position 2 and a propylthio (propylsulfanyl) group at position 5. The propylthio substituent can modulate the compound's lipophilicity and steric profile, potentially influencing its solubility, membrane permeability, and interaction with biological targets.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 5-(Propylsulfanyl)-1,3,4-thiadiazol-2-amine |

| Synonyms | 2-Amino-5-propylthio-1,3,4-thiadiazole |

| CAS Number | 30062-49-8 |

| Chemical Formula | C₅H₉N₃S₂[2] |

| Molecular Weight | 175.28 g/mol [2] |

| Canonical SMILES | CCCSC1=NN=C(S1)N[2] |

| InChI Key | UWXTXBIBHSFVCG-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value / Description | Reference |

|---|---|---|

| Appearance | Solid | [2] |

| Solubility | Low solubility in water; soluble in organic solvents like methanol and ethanol. | Inferred from[3] |

Synthesis and Experimental Protocols

The synthesis of 2-amino-5-thioalkyl-1,3,4-thiadiazoles is most commonly achieved through the S-alkylation of the precursor 5-amino-1,3,4-thiadiazole-2-thiol. This reaction involves the deprotonation of the thiol group to form a more nucleophilic thiolate, which then displaces a leaving group on an alkyl halide.

Experimental Protocol: Synthesis via S-Alkylation

This protocol describes the synthesis of this compound from 5-amino-1,3,4-thiadiazole-2-thiol and 1-bromopropane.

1. Reagents and Materials:

- 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq)

- 1-Bromopropane (1.1 eq)

- Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.5 eq)

- N,N-Dimethylformamide (DMF) or Ethanol as solvent

- Deionized water

- Ethyl acetate

- Brine solution

- Anhydrous Magnesium Sulfate (MgSO₄)

- Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

2. Procedure:

- Step 1: Dissolution and Deprotonation. Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in DMF in a round-bottom flask. Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.

- Step 2: Alkylation. Add 1-bromopropane (1.1 eq) dropwise to the stirred suspension.

- Step 3: Reaction. Heat the reaction mixture to 60-70°C and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Step 4: Quenching and Extraction. After completion, cool the mixture to room temperature and pour it into a beaker of cold deionized water. The crude product may precipitate. Extract the aqueous mixture three times with ethyl acetate.

- Step 5: Washing. Combine the organic layers and wash sequentially with deionized water and then with a brine solution to remove residual DMF and inorganic salts.

- Step 6: Drying and Concentration. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Step 7: Purification. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore. The primary activities associated with close analogues are carbonic anhydrase inhibition and antimicrobial effects.

Carbonic Anhydrase Inhibition and Diuretic Activity

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of CO₂. Inhibitors of these enzymes, such as the sulfonamide drug Acetazolamide (which contains a 1,3,4-thiadiazole ring), are used as diuretics and for treating glaucoma.[1][4] The mechanism involves reducing bicarbonate reabsorption in the proximal tubules of the kidney, leading to enhanced excretion of sodium, potassium, bicarbonate, and water. The thiol (-SH) group of 5-amino-1,3,4-thiadiazole-2-thiol and its thioether derivatives can also coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition.[5] Studies on 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives have confirmed significant diuretic activity in rat models.[6]

Table 3: Carbonic Anhydrase Inhibition Data for Related 1,3,4-Thiadiazole Derivatives

| Compound | Isozyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA I | 1.10 µM |

| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA II | 8.10 µM |

| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA IX | 9.80 µM |

| Acetazolamide (Reference Drug) | hCA I | 250 nM |

| Acetazolamide (Reference Drug) | hCA II | 12 nM |

| Acetazolamide (Reference Drug) | hCA IX | 25 nM |

(Data sourced from literature on key precursors and reference compounds to show scaffold potential.[5])

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a component of numerous compounds investigated for antimicrobial properties.[7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The activity is highly dependent on the nature of the substituents at the 2- and 5-positions of the thiadiazole ring. For instance, halogenated and oxygenated phenyl groups attached to the ring have been shown to impart significant antibacterial and antifungal activity, respectively.[7]

Table 4: Minimum Inhibitory Concentration (MIC) of Structurally Related Thiadiazoles

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |

|---|---|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 20 µg/mL | 24 µg/mL | >100 µg/mL | >100 µg/mL |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 22 µg/mL | 28 µg/mL | >100 µg/mL | >100 µg/mL |

| Ciprofloxacin (Reference Drug) | 18 µg/mL | 20 µg/mL | 22 µg/mL | 24 µg/mL |

(Data sourced from literature to demonstrate the antimicrobial potential of the 2-amino-1,3,4-thiadiazole scaffold.[7][8])

Experimental Protocols (Biological Assays)

Protocol: In Vivo Diuretic Activity Screening

This protocol is adapted from studies on related thiadiazole derivatives.[6]

1. Subjects and Acclimatization:

- Use adult male Wistar rats (180-220 g).

- Acclimatize animals for one week with free access to a standard diet and water.

2. Procedure:

- Step 1: Grouping. Divide animals into groups (n=6): a control group, a reference drug group (e.g., Hydrochlorothiazide, 10 mg/kg), and test compound groups (at various doses).

- Step 2: Fasting. Deprive animals of food and water for 18 hours prior to the experiment.

- Step 3: Hydration. Administer 0.9% saline solution (5 mL/100 g body weight) orally to ensure hydration.

- Step 4: Dosing. Immediately after hydration, administer the test compound (suspended in 0.5% carboxymethyl cellulose) or reference drug orally. The control group receives only the vehicle.

- Step 5: Urine Collection. Place each rat in an individual metabolic cage. Collect urine over a 24-hour period.

- Step 6: Analysis. Measure the total volume of urine for each animal. The urine can be further analyzed for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes to determine natriuretic and saluretic properties.

References

- 1. dovepress.com [dovepress.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives - ProQuest [proquest.com]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

An In-Depth Technical Guide to 5-(Propylthio)-1,3,4-thiadiazol-2-amine (CAS Number: 30062-49-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Propylthio)-1,3,4-thiadiazol-2-amine is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, available spectral data, and likely biological activities based on related compounds. While specific experimental data for this molecule is limited in publicly available literature, this guide extrapolates information from closely related 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives to provide detailed hypothetical experimental protocols and potential mechanisms of action. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[1] Like other 2-amino-1,3,4-thiadiazole derivatives, it is expected to have low solubility in water and better solubility in organic solvents such as methanol, ethanol, and dichloromethane.[2]

| Property | Value | Reference |

| CAS Number | 30062-49-8 | [1] |

| Molecular Formula | C₅H₉N₃S₂ | [1] |

| Molecular Weight | 175.28 g/mol | [3] |

| Appearance | Solid | [1] |

| Solubility | Low in water; Soluble in methanol, ethanol, dichloromethane. | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group's protons (a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the sulfur atom). The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the three distinct carbon atoms of the propyl group and two signals for the carbon atoms of the thiadiazole ring. The carbon attached to the amino group would be the most deshielded among the ring carbons.

| Assignment | Predicted ¹³C Chemical Shift (ppm) |

| C2 (Thiadiazole ring) | ~168 |

| C5 (Thiadiazole ring) | ~155 |

| -S-C H₂-CH₂-CH₃ | ~35 |

| -S-CH₂-C H₂-CH₃ | ~23 |

| -S-CH₂-CH₂-C H₃ | ~13 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C-N stretching, and the C=N stretching of the thiadiazole ring (around 1600-1500 cm⁻¹).

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3100 |

| C-H Stretch (Aliphatic) | 2960-2850 |

| C=N Stretch (Thiadiazole Ring) | ~1610 |

| N-H Bend (Amine) | ~1550 |

| C-N Stretch | ~1300 |

| C-S Stretch | ~700 |

Mass Spectrometry (MS)

A GC-MS spectrum is available, though a detailed fragmentation analysis has not been published.[4] The mass spectrum would show the molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern would likely involve the loss of the propyl group and other characteristic cleavages of the thiadiazole ring.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and widely used method for the synthesis of 2-amino-5-alkylthio-1,3,4-thiadiazoles involves the alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole.[3]

Hypothetical Experimental Protocol for Synthesis

Reaction Scheme:

Materials:

-

2-Amino-5-mercapto-1,3,4-thiadiazole

-

1-Bromopropane

-

Potassium hydroxide

-

Ethanol

-

Hydrochloric acid (for acidification, if necessary)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (1 equivalent) in ethanol.

-

Add a solution of potassium hydroxide (1 equivalent) in ethanol to the flask.

-

To this mixture, add 1-bromopropane (1.1 equivalents) dropwise with stirring.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Biological Activity

While specific studies on the biological activity of this compound are scarce, the 2-amino-1,3,4-thiadiazole scaffold is a well-known pharmacophore with a broad spectrum of activities, including antimicrobial and antifungal properties.[5][6]

Antimicrobial and Antifungal Activity

Derivatives of 2-amino-5-alkylthio-1,3,4-thiadiazole have demonstrated moderate to good activity against various bacterial and fungal strains.[1] The propylthio substituent at the 5-position is expected to influence the lipophilicity of the molecule, which can affect its cell permeability and, consequently, its biological activity.

Hypothetical Experimental Protocol for Antimicrobial Susceptibility Testing

Method: Agar well diffusion method.

Materials:

-

Mueller-Hinton agar

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

This compound

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Standard antifungal (e.g., Fluconazole)

-

Sterile Petri dishes, cork borer, and micropipettes

Procedure:

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the agar surface with the test microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Prepare a stock solution of this compound in DMSO.

-

Add a defined volume of the test compound solution to the wells.

-

Use DMSO as a negative control and standard antibiotic/antifungal as a positive control.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated. However, studies on other 2-amino-1,3,4-thiadiazole derivatives suggest potential targets. One study on a related compound, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), demonstrated that it inhibits the extracellular signal-regulated kinase (ERK) pathway and induces cell cycle arrest in lung carcinoma cells.[7] This suggests that compounds containing the 2-amino-1,3,4-thiadiazole scaffold may act as kinase inhibitors.

Conclusion

This compound is a compound of interest for further investigation, particularly in the area of antimicrobial and antifungal drug discovery. While specific data is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the properties of related compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and mechanism of action. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their investigations, with the understanding that optimization will be necessary.

References

- 1. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]

- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. spectrabase.com [spectrabase.com]

- 5. dovepress.com [dovepress.com]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hakon-art.com [hakon-art.com]

An In-Depth Technical Guide to 2-amino-5-(propylthio)-1,3,4-thiadiazole: Synonyms, Nomenclature, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-amino-5-(propylthio)-1,3,4-thiadiazole, detailing its nomenclature, synonyms, and key identifiers. It also outlines a generalized experimental protocol for its synthesis and proposes a logical workflow for the preliminary biological evaluation of this and related compounds, reflecting the current understanding of the therapeutic potential of the 1,3,4-thiadiazole scaffold.

Chemical Identity and Nomenclature

2-amino-5-(propylthio)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an amino group at position 2 and a propylthio group at position 5. This structure is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole core, which include antimicrobial and anticancer properties.[1][2][3][4]

The nomenclature and various identifiers for this compound are summarized in the table below for clarity and easy reference.

| Identifier Type | Value |

| Systematic Name | 5-(propylthio)-1,3,4-thiadiazol-2-amine |

| Common Name | 2-amino-5-(propylthio)-1,3,4-thiadiazole |

| CAS Registry Number | 30062-49-8[5] |

| Molecular Formula | C₅H₉N₃S₂ |

| Molecular Weight | 175.28 g/mol |

| Synonyms | 2-Amino-5-propylthio-1,3,4-thiadiazole, 5-(Propylsulfanyl)-1,3,4-thiadiazol-2-amine |

Experimental Protocols: Synthesis of 2-amino-5-(propylthio)-1,3,4-thiadiazole

Reaction Scheme:

The synthesis typically proceeds in two conceptual steps: first, the formation of a 2-amino-5-mercapto-1,3,4-thiadiazole intermediate, followed by the S-alkylation of the thiol group with a propyl halide.

References

- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives are recognized for their diverse biological actions, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibiting properties.[3][4][5] The aromaticity of the ring contributes to its in vivo stability, while the mesoionic character of the ring allows these derivatives to cross cellular membranes and interact effectively with biological targets.[6][7] This guide provides a comprehensive overview of the multifaceted biological activities of 1,3,4-thiadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anticancer Activity

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and leukemia.[8] Their mechanisms of action are diverse, involving the inhibition of key enzymes like protein tyrosine kinases (e.g., EGFR, HER-2), interference with DNA replication, and induction of apoptosis.[8][9][10] The structural similarity of the thiadiazole ring to pyrimidine, a nucleobase, is thought to contribute to its ability to disrupt DNA synthesis.[9][11]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| ST10 | MDA-MB-231 (Breast) | IC50 | 64.2 µM | [9] |

| ST3 | MDA-MB-231 (Breast) | IC50 | 73.8 µM | [9] |

| ST8 | MDA-MB-231 (Breast) | IC50 | 75.2 µM | [9] |

| 8a | Various (7 lines) | IC50 | 1.62–4.61 μM | [11] |

| 32a, 32d | HePG-2, MCF-7 (Liver, Breast) | IC50 | 3.31–9.31 µM | [10][11] |

| 4y | MCF-7 (Breast) | IC50 | 0.084 mmol L⁻¹ | [12][13] |

| 4y | A549 (Lung) | IC50 | 0.034 mmol L⁻¹ | [12][13] |

| 2g | LoVo (Colon) | IC50 | 2.44 µM | [14] |

| 2g | MCF-7 (Breast) | IC50 | 23.29 µM | [14] |

Signaling Pathway: EGFR/HER-2 Inhibition

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting receptor protein tyrosine kinases like EGFR and HER-2, which are crucial for cancer cell proliferation and survival.[10] Inhibition of these receptors blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.

References

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 8. bepls.com [bepls.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Multifaceted Mechanisms of Action of 2-Amino-1,3,4-Thiadiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties have led to the discovery of compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. This in-depth technical guide elucidates the core mechanisms of action of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Anticancer Mechanisms of Action

Derivatives of 2-amino-1,3,4-thiadiazole exert their anticancer effects through a variety of mechanisms, primarily by targeting key proteins and pathways that are fundamental to cancer cell proliferation, survival, and metastasis.

Inhibition of Key Kinases in Cell Signaling

A prominent mechanism of action for many 2-amino-1,3,4-thiadiazole compounds is the inhibition of crucial kinases involved in oncogenic signaling pathways.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: Certain derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have been shown to inhibit the activation of the ERK1/2 pathway. This inhibition leads to cell cycle arrest in the G0/G1 phase, thereby halting cancer cell proliferation.

-

Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a prime target for anticancer therapies. Specific 2-amino-1,3,4-thiadiazole derivatives have been designed to inhibit CDK2, leading to cell cycle arrest and the induction of apoptosis.

-

c-Jun N-Terminal Kinase (JNK): The JNK signaling pathway is implicated in both cell survival and apoptosis, depending on the cellular context. Some thiadiazole derivatives act as substrate-competitive inhibitors of JNK, modulating its activity and promoting apoptosis in cancer cells.

Enzyme Inhibition

Beyond kinases, these compounds target other critical enzymes essential for cancer cell function:

-

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH by 2-amino-1,3,4-thiadiazole metabolites disrupts this process, leading to the cessation of cell proliferation.

-

Topoisomerase II: This enzyme is vital for resolving DNA topological problems during replication and transcription. Certain thiadiazole derivatives inhibit topoisomerase II, leading to DNA damage and apoptosis.

-

Carbonic Anhydrases (CAs): Tumor-associated carbonic anhydrase isoforms, such as hCA-I and hCA-II, are involved in regulating pH in the tumor microenvironment, which is crucial for tumor growth and metastasis. Many 2-amino-1,3,4-thiadiazole derivatives are potent inhibitors of these enzymes.

-

Histone Deacetylases (HDACs) and Glutaminase: Some derivatives have also been found to inhibit HDACs, leading to changes in gene expression that can induce apoptosis, and glutaminase, an enzyme critical for the altered metabolism of many cancer cells.

Disruption of Microtubule Dynamics

Several 2-amino-1,3,4-thiadiazole derivatives have been shown to interfere with tubulin polymerization. By disrupting the formation of the mitotic spindle, these compounds induce mitotic arrest and subsequent apoptosis in cancer cells.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound ID/Description | Target Cell Line | IC50 (µM) | Reference |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (Lung Carcinoma) | Not specified, inhibits ERK1/2 | [1] |

| 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT) | T47D (Breast Carcinoma) | Inhibits proliferation dose-dependently | [2] |

| 5-Aryl-1,3,4-thiadiazole-based hydroxamic acids | Various human cancer cell lines | 5 to 10-fold lower than SAHA | [3] |

| 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative (4j) | HCT116 (Colon Carcinoma) | HDAC1 IC50 = 15 nM | [4] |

| 5-substituted-2-amino-1,3,4-thiadiazole derivative | C6 (Neuroblastoma) | CDK2 IC50 = 0.005 µM | [5] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon Adenocarcinoma) | 2.44 | [6] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast Adenocarcinoma) | 23.29 | [6] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]

5-(Propylthio)-1,3,4-thiadiazol-2-amine: A Technical Review for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Heterocyclic Scaffold

Introduction

5-(Propylthio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 2-amino-1,3,4-thiadiazole class of molecules. This scaffold is of significant interest to the medicinal chemistry and drug development communities due to the diverse and potent biological activities exhibited by its derivatives. The incorporation of a propylthio group at the 5-position of the thiadiazole ring imparts specific physicochemical properties that can influence its pharmacokinetic profile and target engagement. This technical guide provides a comprehensive review of the available literature on this compound and its analogs, focusing on its synthesis, biological activities, and potential mechanisms of action, with the aim of supporting further research and development in this area.

Synthesis and Chemical Properties

General Synthetic Approach

A common and effective method for the synthesis of 2-amino-5-alkylthio-1,3,4-thiadiazoles involves a multi-step process starting from thiosemicarbazide.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole

This procedure is a foundational step for the synthesis of various 5-thio-substituted 2-amino-1,3,4-thiadiazoles.

Materials:

-

Thiosemicarbazide

-

Carbon disulfide

-

Absolute ethanol

-

Anhydrous sodium carbonate

Procedure:

-

A mixture of thiosemicarbazide, carbon disulfide, and absolute ethanol is prepared in a round-bottom flask.

-

Anhydrous sodium carbonate is added portion-wise to the stirred mixture.

-

The reaction mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

The precipitate is filtered, washed with water, and dried to yield 2-amino-5-mercapto-1,3,4-thiadiazole.

Protocol 2: Synthesis of this compound

This protocol describes the alkylation of the thiol group of 2-amino-5-mercapto-1,3,4-thiadiazole.

Materials:

-

2-amino-5-mercapto-1,3,4-thiadiazole

-

1-Bromopropane (or other suitable propyl halide)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetone, DMF)

Procedure:

-

2-amino-5-mercapto-1,3,4-thiadiazole is dissolved in the chosen solvent in a reaction vessel.

-

The base is added to the solution to deprotonate the thiol group, forming the thiolate anion.

-

1-Bromopropane is added dropwise to the reaction mixture.

-

The mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.

-

Once the reaction is complete, the mixture is cooled, and the solvent is evaporated.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

Biological Activities and Therapeutic Potential

The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, the activities of closely related analogs provide strong indications of its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of different substituents at the 5-position can modulate the spectrum and potency of their activity.

| Compound/Derivative | Organism | Activity | MIC (µg/mL) | Reference |

| 5-Aryl-2-amino-1,3,4-thiadiazole derivatives | Streptococcus faecalis, MSSA, MRSA | Antibacterial | 4 - 64 | [1] |

| 5-Aryl-2-amino-1,3,4-thiadiazole derivative (2g) | Candida albicans | Antifungal | 8 | [1] |

| 5-Aryl-2-amino-1,3,4-thiadiazole derivative (2g) | Aspergillus niger | Antifungal | 64 | [1] |

Table 1: Antimicrobial and Antifungal Activities of Representative 2-Amino-1,3,4-thiadiazole Derivatives.

Anticancer Activity

The 2-amino-1,3,4-thiadiazole nucleus is a component of several compounds with demonstrated anticancer properties. The proposed mechanism for some of these derivatives involves the inhibition of key enzymes in nucleotide biosynthesis, which is crucial for rapidly proliferating cancer cells.

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| 5-Aryl-2-amino-1,3,4-thiadiazole derivative (1o) | HepG2 (Hepatocellular carcinoma) | Cytotoxic | Not specified | [1] |

Table 2: Anticancer Activity of a Representative 2-Amino-1,3,4-thiadiazole Derivative.

Plant Growth Stimulant Properties

Interestingly, derivatives of 5-(alkylthio)-1,3,4-thiadiazol-2(3H)-thione have been reported to exhibit pronounced plant growth stimulant properties.[2] This suggests a potential application for this compound in agriculture, although further investigation is required to confirm this specific activity.

Mechanism of Action

A key putative mechanism of action for the anticancer and antiviral effects of some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[3] IMPDH is a critical enzyme in the de novo biosynthesis of guanine nucleotides.

Figure 1: Proposed mechanism of action via IMPDH inhibition.

By inhibiting IMPDH, 2-amino-1,3,4-thiadiazole derivatives can deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Experimental and Developmental Workflow

The discovery and development of novel drugs based on the 2-amino-1,3,4-thiadiazole scaffold typically follows a structured workflow.

Figure 2: A typical drug discovery and development workflow.

This workflow highlights the iterative process of synthesis, biological evaluation, and optimization that is essential for the development of new therapeutic agents.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the broader class of 2-amino-1,3,4-thiadiazole derivatives. The available literature on analogous compounds suggests its potential as a scaffold for the development of novel antimicrobial, antifungal, and anticancer agents. The likely mechanism of action, through the inhibition of IMPDH, provides a solid rationale for its further investigation in oncology and infectious diseases.

Future research should focus on the development of a robust and scalable synthesis for this compound, followed by a comprehensive evaluation of its biological activities against a diverse panel of microbial strains and cancer cell lines. Further studies to confirm its mechanism of action and to explore its potential in other therapeutic areas, such as agriculture, are also warranted. The systematic exploration of structure-activity relationships by synthesizing and testing a library of related 5-alkylthio derivatives will be crucial in optimizing the potency and selectivity of this promising scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties and versatile biological activities have established it as a "privileged scaffold" in drug design and development. This technical guide delves into the historical roots of 1,3,4-thiadiazole, tracing its discovery in the late 19th century to its establishment as a critical pharmacophore. We will explore the seminal synthetic methodologies, present key quantitative data from early studies, and illuminate the historical development of its diverse biological applications, providing a comprehensive resource for researchers in the field.

The Dawn of a Heterocycle: Discovery and Early History

The journey of the 1,3,4-thiadiazole ring is intrinsically linked to the burgeoning field of organic chemistry in the latter half of the 19th century, particularly with the discovery and exploration of hydrazine and its derivatives. The first description of the 1,3,4-thiadiazole ring system is credited to the eminent chemist Emil Fischer in 1882. Further significant contributions to the fundamental understanding and synthesis of this heterocyclic system were made by M. Busch and his coworkers in the following years.

The development of 1,3,4-thiadiazole chemistry was propelled by the availability of key starting materials like phenylhydrazine and hydrazine itself. Early synthetic efforts focused on the cyclization of thiosemicarbazide and its derivatives, a versatile precursor that remains a staple in the synthesis of 1,3,4-thiadiazoles to this day. These pioneering works laid the essential groundwork for the subsequent explosion of interest in this unique heterocyclic scaffold.

Foundational Synthetic Methodologies

The early syntheses of 1,3,4-thiadiazole derivatives were elegant in their simplicity, often relying on acid-catalyzed cyclization and condensation reactions. These classical methods, while sometimes harsh by modern standards, were instrumental in providing the first access to this important class of compounds.

From Thiosemicarbazide: The Workhorse of 1,3,4-Thiadiazole Synthesis

Thiosemicarbazide quickly emerged as the most versatile and widely used starting material for the construction of the 1,3,4-thiadiazole ring. Several key approaches were developed:

-

Cyclization with Carboxylic Acids and Acid Chlorides: One of the most fundamental methods involves the reaction of thiosemicarbazide with a carboxylic acid or its more reactive acid chloride derivative. This reaction, typically carried out in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride, leads to the formation of 2-amino-5-substituted-1,3,4-thiadiazoles. The substituent at the 5-position is derived from the R-group of the carboxylic acid.

-

Reaction with Carbon Disulfide: The reaction of thiosemicarbazide with carbon disulfide in a basic medium, such as in the presence of anhydrous sodium carbonate or potassium hydroxide, provides a direct route to 2-amino-5-mercapto-1,3,4-thiadiazole. This derivative is a crucial intermediate for further functionalization.

From Dithiocarbazates

Another important historical route to 1,3,4-thiadiazoles involves the use of dithiocarbazates. These compounds, which can be prepared from the reaction of hydrazine with carbon disulfide, serve as versatile precursors for the synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles.

Quantitative Data from Early Syntheses

While detailed spectral characterization was not available in the late 19th and early 20th centuries, early researchers meticulously documented the physical properties of the newly synthesized compounds. The following table summarizes some of the key quantitative data for historically significant 1,3,4-thiadiazole derivatives, compiled from various sources.

| Compound Name | Starting Materials | Reaction Conditions | Melting Point (°C) | Yield (%) | Reference |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | Thiosemicarbazide, Carbon Disulfide, Anhydrous Sodium Carbonate | Heating in absolute ethanol | 233 | 92 | |

| N,N′-Diphenyl-thiadiazole-2,5-diamine | N,N′-diphenylhydrazinecarbothioamide, 2,3,5,6-tetrachloro-1,4-benzoquinone | - | 239-241 | 15 | |

| N,N′-Dibenzyl-thiadiazole-2,5-diamine | N,N′-dibenzylhydrazinecarbothioamide, 2,3,5,6-tetrachloro-1,4-benzoquinone | - | 250-252 | 12 | |

| N,N′-Diallyl-thiadiazole-2,5-diamine | N,N′-diallylhydrazinecarbothioamide, 2,3,5,6-tetrachloro-1,4-benzoquinone | - | 133-135 | 14 |

Experimental Protocols: Classical Syntheses

To provide a practical understanding of the historical methodologies, detailed experimental protocols for the synthesis of key 1,3,4-thiadiazole precursors are outlined below. These protocols are based on classical methods and may require adaptation for modern laboratory settings.

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

Materials:

-

Thiosemicarbazide

-

Carbon Disulfide

-

Anhydrous Sodium Carbonate

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Ice-water

Procedure:

-

A suspension of thiosemicarbazide (0.02 mole) in absolute ethanol (15 ml) is prepared in a round-bottom flask fitted with a reflux condenser.

-

Anhydrous sodium carbonate (0.02 mole) and carbon disulfide (3 ml) are added to the suspension.

-

The mixture is warmed with stirring under reflux for 1 hour.

-

The reaction mixture is then heated on a steam bath for an additional 4 hours.

-

The majority of the ethanol is removed by evaporation.

-

The residue is dissolved in ice-water and acidified with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-amino-5-mercapto-1,3,4-thiadiazole.

General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives

Materials:

-

Aromatic Carboxylic Acid

-

Phosphorus Oxychloride (POCl₃)

-

Thiosemicarbazide

-

Water

-

50% Sodium Hydroxide Solution

-

Ice

Procedure:

-

A mixture of the aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature.

-

Thiosemicarbazide (3.00 mmol) is then added to the mixture.

-

The resulting mixture is heated at 80–90 °C for one hour with stirring.

-

The reaction mixture is cooled in an ice bath, and 40 mL of water is carefully added.

-

The resulting suspension is refluxed for 4 hours.

-

After cooling, the solution is basified to a pH of 8 with a 50% sodium hydroxide solution and stirred.

-

The precipitated product is collected by filtration, washed with water, and dried.

The Rise of a Pharmacophore: A History of Biological Discoveries

The initial discovery of the 1,3,4-thiadiazole ring was primarily of academic interest. However, the 20th century witnessed a paradigm shift as the profound biological activities of its derivatives began to be unveiled.

The Breakthrough: Acetazolamide and Carbonic Anhydrase Inhibition

A pivotal moment in the history of 1,3,4-thiadiazole derivatives came in 1940 with the discovery of acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide) by Mann and Kellin. This discovery was a direct result of research into sulfonamides and their diuretic properties. Acetazolamide was found to be a potent inhibitor of the enzyme carbonic anhydrase .

This groundbreaking discovery opened up a new era of therapeutic applications for 1,3,4-thiadiazole derivatives. The inhibition of carbonic anhydrase by acetazolamide leads to a decrease in the formation of carbonic acid and subsequently bicarbonate and hydrogen ions. This mechanism is the basis for its use as a diuretic, in the treatment of glaucoma by reducing aqueous humor production, and as an anticonvulsant.

Expanding the Therapeutic Horizon

Following the success of acetazolamide, researchers began to explore the broader pharmacological potential of the 1,3,4-thiadiazole scaffold. This led to the discovery of a wide array of biological activities, including:

-

Antimicrobial and Antifungal Activity: Numerous 1,3,4-thiadiazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties.

-

Anticancer Activity: The 1,3,4-thiadiazole ring is a common feature in many compounds developed as anticancer agents, with some derivatives showing potent inhibitory activity against various cancer cell lines.

-

Anticonvulsant Activity: Building on the initial observations with acetazolamide, other 1,3,4-thiadiazole derivatives have been investigated for their potential as anticonvulsant drugs.

-

Anti-inflammatory Activity: A number of 1,3,4-thiadiazole derivatives have demonstrated promising anti-inflammatory properties.

Visualizing the Core Concepts

To better illustrate the key historical and mechanistic aspects discussed, the following diagrams have been generated using the DOT language.

Caption: A timeline illustrating the key milestones in the discovery and development of 1,3,4-thiadiazole derivatives.

Caption: A simplified workflow of the classical synthesis of key 1,3,4-thiadiazole derivatives from thiosemicarbazide.

Caption: The mechanism of action of acetazolamide as a carbonic anhydrase inhibitor and its resulting therapeutic effects.

Conclusion

From its humble beginnings in the late 19th century, the 1,3,4-thiadiazole ring system has evolved into a cornerstone of modern medicinal chemistry. The pioneering synthetic work of early chemists, centered around the versatile thiosemicarbazide precursor, paved the way for the creation of a vast library of derivatives. The landmark discovery of acetazolamide's carbonic anhydrase inhibitory activity unveiled the immense therapeutic potential of this scaffold, sparking decades of research that have led to the identification of a broad spectrum of biological activities. For contemporary researchers, a deep understanding of this rich history provides a valuable context for the rational design and development of novel 1,3,4-thiadiazole-based therapeutic agents. The enduring legacy of this "privileged scaffold" continues to inspire the next generation of drug discovery and development.

Spectroscopic Profile of 5-(Propylthio)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| IUPAC Name | 5-(Propylthio)-1,3,4-thiadiazol-2-amine |

| Molecular Formula | C₅H₉N₃S₂ |

| Molecular Weight | 175.28 g/mol |

| CAS Number | 30062-49-8 |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data for this compound has been reported, providing confirmation of its molecular weight.

| Parameter | Value | Source |

| Molecular Ion (M⁺) | 175 m/z | SpectraBase |

| Key Fragment | 133 m/z | SpectraBase |

Predicted ¹H NMR Data

Based on the analysis of similar 1,3,4-thiadiazole derivatives, the following proton NMR signals are predicted for this compound. The spectrum would be characterized by the signals from the propyl group and the amine protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (propyl) | 0.9 - 1.1 | Triplet | 3H |

| CH₂ (propyl, middle) | 1.6 - 1.8 | Sextet | 2H |

| S-CH₂ (propyl) | 2.9 - 3.1 | Triplet | 2H |

| NH₂ | 5.0 - 7.0 (broad) | Singlet | 2H |

Predicted ¹³C NMR Data

The predicted carbon-13 NMR spectrum would show five distinct signals corresponding to the carbon atoms of the propyl group and the thiadiazole ring.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (propyl) | 13 - 15 |

| CH₂ (propyl, middle) | 22 - 24 |

| S-CH₂ (propyl) | 33 - 35 |

| C-S (thiadiazole) | 150 - 155 |

| C-N (thiadiazole) | 165 - 170 |

Predicted IR Spectroscopy Data

The infrared spectrum is expected to show characteristic absorption bands for the amine group and the carbon-nitrogen and carbon-sulfur bonds within the thiadiazole ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3100 - 3400 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=N Stretch (thiadiazole) | 1600 - 1650 | Strong |

| N-H Bend (amine) | 1550 - 1620 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Medium |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques, based on standard practices for the analysis of similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series or equivalent).

-

Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Parameters :

-

Pulse Program : Standard single-pulse sequence.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64, depending on sample concentration.

-

Spectral Width : 0-12 ppm.

-

-

¹³C NMR Parameters :

-

Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width : 0-200 ppm.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

-

Sample Preparation :

-

Solid Phase (KBr Pellet) : 1-2 mg of the compound is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The resulting spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification (e.g., Agilent GC-MS system).

-

Sample Preparation : A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC-MS Parameters :

-

Injection Volume : 1 µL.

-

Inlet Temperature : 250 °C.

-

Carrier Gas : Helium at a constant flow rate.

-

Oven Temperature Program : A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : 40-500 m/z.

-

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Methodological & Application

Synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine from Thiosemicarbazide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-(propylthio)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry and drug development, starting from the readily available precursor, thiosemicarbazide. The synthesis is a two-step process involving the cyclization of thiosemicarbazide to form a key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, followed by the S-alkylation of this intermediate to yield the final product.

The 1,3,4-thiadiazole scaffold is a prominent feature in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The derivatization of this core structure, such as through S-alkylation, allows for the fine-tuning of its physicochemical and biological properties.

Experimental Protocols

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate)

This protocol is adapted from established methods for the cyclization of thiosemicarbazide using carbon disulfide.[4]

Materials:

-

Thiosemicarbazide

-

Potassium hydroxide (KOH)

-

Ethanol

-

Carbon disulfide (CS₂)

-

Hydrochloric acid (HCl, 10%)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.1 g) in 100 mL of ethanol.

-

To this solution, add carbon disulfide (0.1 mol, 6 mL).

-

Heat the mixture under reflux with stirring for 24 hours.

-

After cooling, concentrate the reaction mixture by removing the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with 10% hydrochloric acid until a precipitate forms.

-

Filter the pale-yellow precipitate, wash with water, and dry.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Yield | 74% | [4] |

| Melting Point | 235-237 °C | [4] |

| Appearance | Pale-yellow precipitate | [4] |

Step 2: Synthesis of this compound (Final Product)

This protocol is a general procedure based on the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol.

Materials:

-

5-Amino-1,3,4-thiadiazole-2-thiol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

Propyl bromide (or propyl iodide)

-

Round-bottom flask

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Suspend 5-amino-1,3,4-thiadiazole-2-thiol (0.01 mol) in dry acetone.

-

Add anhydrous potassium carbonate (0.015 mol) to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add propyl bromide (0.011 mol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Quantitative and Characterization Data for the Final Product:

| Parameter | Value | Reference |

| Molecular Formula | C₅H₉N₃S₂ | [5] |

| Molecular Weight | 175.28 g/mol | [5] |

| Mass Spectrum (m/z) | See available spectral data. | [6] |

Logical Workflow of the Synthesis

The synthesis follows a logical two-step sequence: formation of the heterocyclic core followed by functionalization.

Caption: Synthetic pathway for this compound.

Signaling Pathway and Applications

While the specific signaling pathways modulated by this compound are a subject for further investigation, the broader class of 5-(alkylthio)-1,3,4-thiadiazole derivatives has been explored for various therapeutic applications due to their diverse biological activities. These compounds are known to interact with various biological targets, and their mechanism of action is often related to their ability to mimic endogenous molecules and interact with enzymes or receptors.

Derivatives of the 1,3,4-thiadiazole ring system have been reported to exhibit a wide range of biological activities, including:

-

Antimicrobial Activity: Effective against a variety of bacterial and fungal strains.[3]

-

Anti-inflammatory Activity: Showing potential in modulating inflammatory pathways.

-

Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.

-

Plant Growth Stimulation: Some derivatives have been shown to act as plant growth stimulants.[7]

The synthesis of this compound provides a valuable molecule for screening in various biological assays to explore its potential as a lead compound in drug discovery programs.

Caption: Potential biological applications of 1,3,4-thiadiazole derivatives.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 5. This compound CAS#: [amp.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. ICI Journals Master List [journals.indexcopernicus.com]

One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] The protocols outlined below cover conventional, microwave-assisted, and ultrasound-assisted methods, offering a comparative perspective on these synthetic approaches.

Introduction

The 2-amino-1,3,4-thiadiazole core is a privileged scaffold found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] One-pot synthesis methodologies are highly sought after in drug discovery and development as they offer increased efficiency, reduced waste, and simplified procedures compared to multi-step syntheses. This document details three distinct one-pot protocols for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a versatile class of compounds with significant therapeutic potential.

General Reaction Scheme

The one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the reaction of a carboxylic acid or its derivative with thiosemicarbazide, followed by cyclodehydration. The general reaction is depicted below:

Caption: General reaction scheme for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives.

Protocol 1: Conventional Synthesis using Acid Catalysis

This protocol describes a conventional one-pot synthesis method utilizing a strong acid catalyst and thermal heating.

Experimental Workflow

Caption: Workflow for the conventional one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives.

Detailed Methodology

-

In a round-bottom flask, suspend the substituted carboxylic acid (0.05 mol) and thiosemicarbazide (0.05 mol) in ethanol.

-

With constant stirring, slowly add a few drops of concentrated sulfuric acid as a catalyst.

-

Heat the reaction mixture to 80-90°C and reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Basify the mixture with a 10% sodium carbonate (Na2CO3) solution until a precipitate forms.

-

Filter the solid product, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Data Presentation

| Entry | R-Group (Substituent) | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | 5 | 85 |

| 2 | 4-Chlorophenyl | 6 | 82 |

| 3 | 4-Methoxyphenyl | 4 | 90 |

| 4 | 4-Nitrophenyl | 6 | 78 |

| 5 | 2-Hydroxyphenyl | 5 | 80 |

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a rapid and efficient one-pot synthesis using microwave irradiation, which often leads to higher yields and shorter reaction times.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, followed by its S-alkylation to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | C₂H₃N₃S₂ | 133.20 | ~70-90 | 235-237[1] | ¹³C NMR: Expected peaks around 165 ppm (C=N) and 180 ppm (C=S) |

| This compound | C₅H₉N₃S₂ | 175.28[2] | >80 | Not available | MS (GC): Available[3]. ¹H NMR: Expected signals for propyl and amine groups. |

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

This procedure outlines the synthesis of the essential precursor, 2-amino-5-mercapto-1,3,4-thiadiazole, through the cyclization of thiosemicarbazide.

Materials:

-

Thiosemicarbazide

-

Carbon disulfide (CS₂)

-

Anhydrous sodium carbonate (Na₂CO₃) or Potassium hydroxide (KOH)

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (0.1 mol) in absolute ethanol (150 mL).

-

To this solution, add anhydrous sodium carbonate (0.1 mol) or potassium hydroxide (0.1 mol) and stir the mixture.

-

Carefully add carbon disulfide (0.12 mol) to the suspension.

-

Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of water and filter to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until a precipitate forms (pH ~5-6).

-

Collect the pale-yellow precipitate by filtration, wash it thoroughly with cold distilled water, and dry it under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

This protocol details the S-propylation of 2-amino-5-mercapto-1,3,4-thiadiazole to produce the final target compound.

Materials:

-

2-Amino-5-mercapto-1,3,4-thiadiazole

-

1-Bromopropane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Dimethylformamide (DMF)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (0.05 mol) in ethanol (100 mL) or DMF.

-

Add a solution of sodium hydroxide (0.05 mol) or potassium hydroxide (0.05 mol) in a small amount of water to the flask with stirring. This will form the thiolate salt.

-

To the resulting solution, add 1-bromopropane (0.055 mol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours or gently heat to reflux for 2-4 hours to ensure the completion of the reaction. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

A precipitate of this compound will form.

-

Collect the solid product by filtration, wash it with water, and dry it.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Amino-1,3,4-Thiadiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes